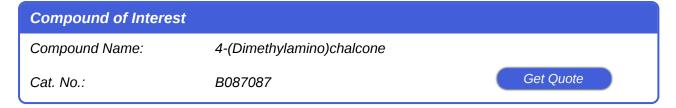


4-(Dimethylamino)chalcone derivatives and their synthesis

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An In-depth Technical Guide to **4-(Dimethylamino)chalcone** Derivatives: Synthesis and Applications

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone, which consists of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.[1] This core structure serves as a versatile scaffold in medicinal chemistry due to its straightforward synthesis and the wide array of biological activities its derivatives exhibit.[1][2] The presence of the reactive α,β -unsaturated keto-ethylenic moiety (–CO–CH=CH–) is largely responsible for their pharmacological significance.[3][4]

Among the various substituted chalcones, **4-(Dimethylamino)chalcone** derivatives have garnered significant attention. The incorporation of the electron-donating dimethylamino group onto one of the aryl rings can significantly influence the molecule's electronic properties and, consequently, its biological activity.[5] These derivatives have been extensively studied for a range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][6][7] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of **4-(Dimethylamino)chalcone** derivatives for researchers and professionals in drug development.

Synthesis of 4-(Dimethylamino)chalcone Derivatives



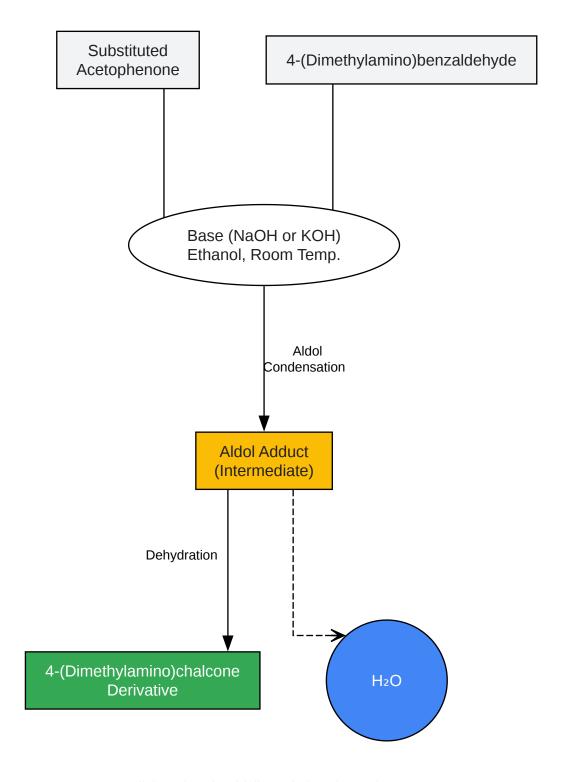




The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[8] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde.[9] For the synthesis of **4- (dimethylamino)chalcone** derivatives, this typically involves the reaction of a substituted acetophenone with 4-(dimethylamino)benzaldehyde.

The reaction proceeds via an aldol condensation mechanism, followed by a dehydration step to yield the thermodynamically stable α,β -unsaturated ketone.[9] The choice of base (commonly NaOH or KOH) and solvent (typically ethanol) is crucial for optimizing reaction conditions and yield.[8][10] Yields can be excellent, with some protocols reporting over 80%.[11]





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General synthesis via Claisen-Schmidt condensation.

Data Presentation



Table 1: Synthesis of Representative 4-

(Dimethylamino)chalcone Derivatives

Compound ID	Acetophenone Derivative	Aldehyde Derivative	Yield (%)	Reference
1	Acetophenone	4- (Dimethylamino) benzaldehyde	80.4	[11]
2	4- Nitroacetopheno ne	4- (Dimethylamino) benzaldehyde	-	[12]
3	2- Acetylthiophene	4- (Dimethylamino) benzaldehyde	80	
4	2'- Hydroxyacetoph enone	4- (Dimethylamino) benzaldehyde	-	[7]
5	1-(2',4'- Difluorobiphenyl- 4-yl)ethanone	4- (Dimethylamino) benzaldehyde	Good	[13]

Note: Yields can vary significantly based on specific reaction conditions and purification methods.

Table 2: Spectroscopic Data for Representative 4-(Dimethylamino)chalcone Derivatives



Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm⁻¹)	Reference
trans-4- (Dimethylamino) chalcone	7.99 (d), 7.78 (d), 7.54-7.47 (m), 7.32 (d), 6.67 (d), 3.01 (s)	-	-	[14]
(E)-3-(4- (Dimethylamino) phenyl)-1-(4- nitrophenyl)prop- 2-en-1-one (3j)	8.38-8.31 (m, 2H), 8.15-8.09 (m, 2H), 7.82 (d, 1H), 7.58-7.54 (m, 2H), 7.27 (d, 1H), 6.73-6.69 (m, 2H)	188.9, 152.3, 149.6, 147.8, 144.2, 130.9, 129.1, 123.7, 122.2, 116.0, 111.9, 40.2	-	[12]
(E)-3-(3- (dimethylamino)p henyl)-1- (thiophen-2- yl)prop-2-en-1- one	-	-	1626 (C=O), 1525 (C=C), 1178 (C-N), 703 (C-S)	
4- (Dimethylamino)- 2'- hydroxychalcone	-	-	-	[15]

Table 3: Biological Activity of Selected 4-(Dimethylamino)chalcone Derivatives



Compound	Activity Type	Target/Model	Result (IC ₅₀ / Zone of Inhibition)	Reference
Amino Chalcone Derivative 13e	Anticancer	MGC-803, HCT- 116, MCF-7 cells	IC50: 1.52 μM, 1.83 μM, 2.54 μΜ	[16]
4- Dimethylamino- 2',5'- dimethoxychalco ne (6)	Anti- inflammatory	RAW 264.7 macrophages (NO production)	Submicromolar IC ₅₀	[17]
(E)-3-(4- (dimethylamino)p henyl)-1-(2- hydroxyphenyl)pr op-2-en-1-one (3)	Antibacterial	Staphylococcus aureus	1000 μg/mL (Clinically irrelevant)	[7]
Chalcone- imidazole hybrid (29)	Anticancer	HCT116, MCF-7, 143B cells	IC50: 0.597– 19.995 μΜ	[18]

Experimental Protocols

Protocol 1: General Synthesis of 4-(Dimethylamino)chalcone via Claisen-Schmidt Condensation

This protocol details a conventional method for synthesizing chalcones using a base-catalyzed reaction in an alcohol solvent.[9][10]

Materials and Reagents:

• Substituted Acetophenone (1.0 eq)

Foundational & Exploratory

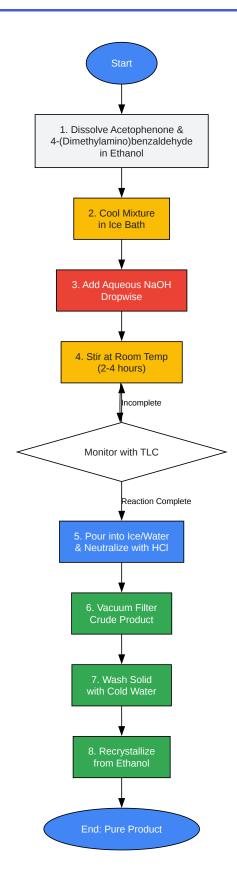


- 4-(Dimethylamino)benzaldehyde (1.0 eg)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Ethanol (95%)
- Dilute Hydrochloric Acid (HCl)
- Distilled Water
- Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone (e.g., 10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in 30-50 mL of ethanol with stirring.[8][9]
- Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise, maintaining the temperature below 25°C.[8][9]
- Reaction: After the base addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[9]
- Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g). Acidify the mixture with dilute HCl until the pH is neutral to precipitate the product.[9][19]
- Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove inorganic impurities.[10] The product can be further purified by recrystallization from a suitable solvent, typically 95% ethanol.[20]





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Workflow for synthesis, isolation, and purification.



Protocol 2: General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials and Reagents:

- Human cancer cell lines (e.g., MCF-7, HCT-116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well microplates, incubator, microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the 4-(dimethylamino)chalcone
 derivatives in culture medium. Replace the medium in the wells with the medium containing
 the test compounds at various concentrations. Include a vehicle control (DMSO) and a
 positive control (e.g., 5-Fluorouracil).[16]
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.



- Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mechanism of Action & Structure-Activity Relationship

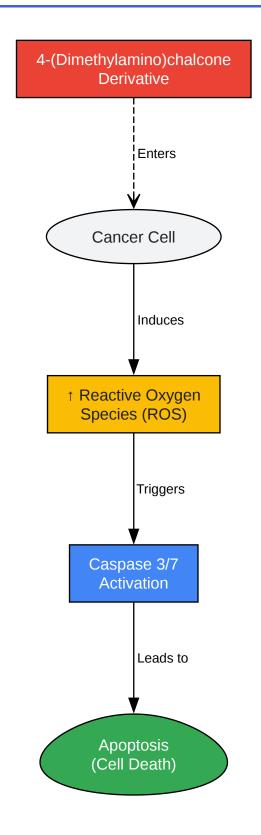
The biological activity of chalcones is deeply connected to their structure. The α,β -unsaturated ketone moiety acts as a Michael acceptor, allowing for covalent interaction with nucleophilic residues (like cysteine) in target proteins.[5]

The 4-dimethylamino group on ring B is a strong electron-donating group. This property can significantly influence the molecule's activity. For instance, in anti-inflammatory studies, it was found that a strong electron-donating group like 4-dimethylamino on the B ring could decrease the stability of glutathione (GSH) adducts, potentially lowering the potency compared to derivatives with other substituents.[5] However, in the context of anticancer activity, this group can be part of a pharmacophore that enhances cytotoxicity against specific cancer cell lines.

[16] The overall activity is a complex interplay between the electronic effects of substituents and the specific biological target.

Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can be triggered through various signaling pathways, including the activation of caspases, which are key executioner proteins in the apoptotic cascade.[21]





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Potential mechanism of anticancer action.

Conclusion



4-(Dimethylamino)chalcone derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthesis is readily achievable through the robust Claisen-Schmidt condensation, allowing for the generation of diverse chemical libraries for screening. The data clearly indicates that substitutions on the chalcone scaffold significantly impact their therapeutic potential, particularly in the fields of oncology and anti-inflammatory research. Future work will likely focus on optimizing the structure-activity relationships to develop more potent and selective drug candidates, and further elucidating their precise molecular mechanisms of action.

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